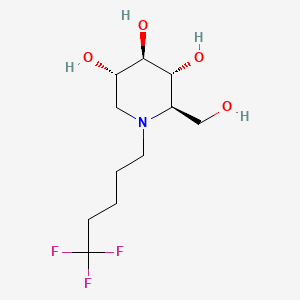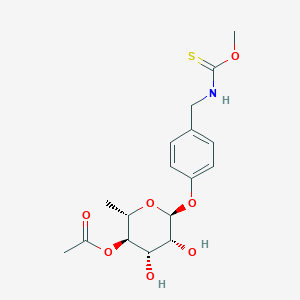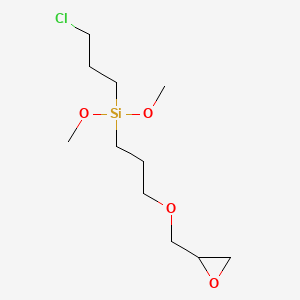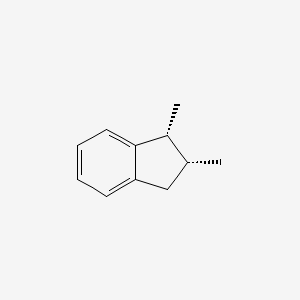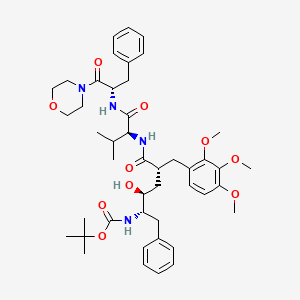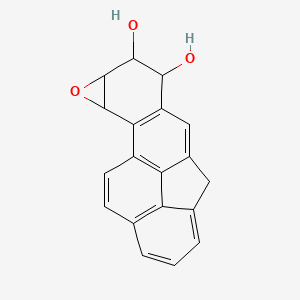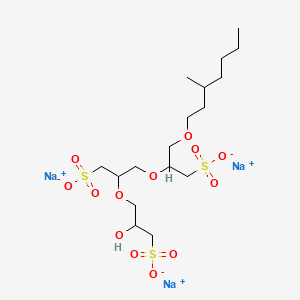
Tetraacetyl-thymol-beta-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraacetyl-thymol-beta-D-glucoside is a synthetic derivative of thymol, a natural monoterpenoid phenol derived primarily from thyme (Thymus vulgaris) and other plants in the Lamiaceae family. This compound is known for its enhanced hydrophilic properties compared to thymol, making it more suitable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl-thymol-beta-D-glucoside typically involves the acetylation of thymol-beta-D-glucoside. The process begins with the peracetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This results in the formation of 2,3,4,6-tetraacetyl-alpha-D-glucopyranosyl bromide, which is then reacted with thymol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic anhydride and acetic acid as solvents and acetylating agents is common due to their efficiency and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraacetyl-thymol-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original thymol-beta-D-glucoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thymol-beta-D-glucoside.
Substitution: Various substituted glucosides depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraacetyl-thymol-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other glucosides and derivatives.
Biology: Studied for its potential prebiotic effects and ability to modulate gut microbiota.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives.
Mécanisme D'action
The mechanism of action of tetraacetyl-thymol-beta-D-glucoside involves its hydrolysis by microbial beta-glycosidase in the gut, releasing thymol. Thymol then exerts its effects by modulating various signaling pathways, including the phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK) pathways . These pathways are involved in processes such as apoptosis, cell cycle arrest, and inhibition of metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol-beta-D-glucoside: The non-acetylated form of tetraacetyl-thymol-beta-D-glucoside.
Acetic acid thymol ester: Another thymol derivative with enhanced hydrophilic properties.
Carvacrol: A monoterpenoid phenol similar to thymol, known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its enhanced hydrophilic properties, making it more suitable for applications where increased solubility is required. Its ability to be hydrolyzed by microbial enzymes in the gut also makes it a promising candidate for targeted delivery of thymol in the lower gastrointestinal tract .
Propriétés
Formule moléculaire |
C24H32O10 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


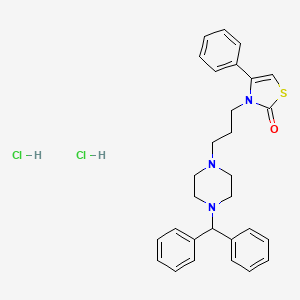
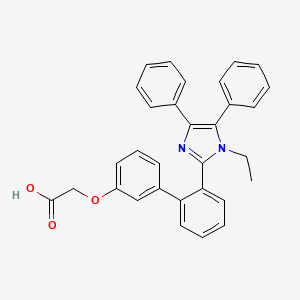

![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
